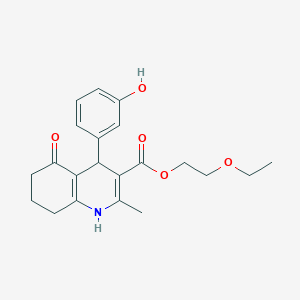

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-hydroxyphenyl group at position 4, a methyl group at position 2, and a 2-ethoxyethyl ester at position 2. These compounds are typically synthesized via Hantzsch multicomponent reactions, as seen in related derivatives (). The 3-hydroxyphenyl substituent likely contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name |

2-ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-3-26-10-11-27-21(25)18-13(2)22-16-8-5-9-17(24)20(16)19(18)14-6-4-7-15(23)12-14/h4,6-7,12,19,22-23H,3,5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIQGODACIPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antioxidant Activity :

- Studies suggest that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the hydroxyphenyl group is believed to enhance these properties by stabilizing free radicals.

-

Anticancer Potential :

- Preliminary research indicates that derivatives of hexahydroquinoline possess anticancer activity. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects :

- Compounds in this class have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

-

Neuroprotective Properties :

- Some studies highlight neuroprotective effects against neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and mechanical properties.

-

Coatings and Adhesives :

- Its chemical structure allows it to function effectively as a crosslinking agent in coatings and adhesives, improving adhesion properties and durability.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of hexahydroquinoline derivatives using DPPH radical scavenging assays. Results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Activity in Cell Lines

In vitro tests were conducted on breast cancer cell lines (MCF-7) using varying concentrations of the compound. The results demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer effects.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antioxidant | Scavenging free radicals |

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Neuroprotective | Protection against neurodegeneration | |

| Material Science | Polymer Chemistry | Enhanced thermal stability |

| Coatings and Adhesives | Improved adhesion properties |

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Ester Group Modifications

The ester group at position 3 significantly impacts physicochemical properties:

- 2-Ethoxyethyl ester: Not directly reported, but analogs with larger esters (e.g., octadecyl, cyclohexyl) exhibit increased lipophilicity and lower melting points compared to smaller esters (ethyl, methyl). For example: Octadecyl esters (): Melting points range from 98–134°C, with molecular weights ~560–580 g/mol. Ethyl esters (): Melting points >200°C (e.g., ethyl 4-(4-fluorophenyl) analog is a high-quality crystalline solid) .

- Pyridin-3-yl methyl esters (): Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl substituent show enhanced stability and biological activity as P-glycoprotein inhibitors .

Aryl Substituent Variations

The aryl group at position 4 modulates electronic and steric properties:

- Nitro- or chloro-substituted phenyl (): Increase electrophilicity, improving interactions with biological targets. For instance, B4 (2-nitrophenyl) and B6 (4-chlorophenyl) in exhibit potent P-glycoprotein inhibition .

- Methoxyphenyl (): Ethyl 4-(3,4-dimethoxyphenyl) derivatives show altered solubility due to methoxy group polarity .

Physicochemical and Spectral Properties

Key data for selected analogs:

Biological Activity

2-Ethoxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core with various functional groups that contribute to its biological activity. Its IUPAC name is this compound. The presence of the hydroxyphenyl group and the ethoxyethyl ester is significant for its reactivity and interaction with biological targets.

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | C23H29NO5 |

| Molecular Weight | 401.48 g/mol |

| CAS Number | 313244-28-9 |

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism where the compound modulates immune responses and could be beneficial in treating inflammatory diseases.

The mechanism of action involves several pathways:

- Enzyme Interaction : The hydroxyphenyl group may interact with various enzymes and receptors, influencing their activity.

- DNA Intercalation : The quinoline structure can intercalate into DNA, potentially affecting gene expression and cellular functions.

- Nitric Oxide Synthase Inhibition : Similar compounds have been shown to inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production in inflammatory conditions.

Case Studies

Several studies have explored the biological effects of related quinoline derivatives:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Studies : In a model using RAW264.7 cells, treatment with quinoline derivatives significantly reduced LPS-induced nitric oxide production. This effect was dose-dependent and suggests potential therapeutic applications in inflammatory diseases .

- Cytotoxicity Assessment : In zebrafish embryo models, certain quinoline derivatives were assessed for cytotoxic effects. The results indicated that while some compounds were toxic at higher concentrations, others showed promising anti-cancer activity without significant toxicity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Compound A | Antimicrobial | Lacks hydroxy group |

| Compound B | Anti-inflammatory | Different alkyl substitution |

| Compound C | Anticancer | Contains halogen substituents |

Q & A

Q. Key Optimization Parameters :

- Catalyst: p-Toluenesulfonic acid (pTSA) improves cyclization efficiency .

- Solvent polarity: Higher polarity solvents (e.g., DMF) favor cyclization but may complicate purification .

Advanced: How to resolve contradictions in NMR spectral data for confirming the 3-hydroxyphenyl substituent’s position?

Answer:

Contradictions often arise due to tautomerism or solvent effects. Methodological steps:

Variable Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize rotamers and observe splitting patterns for the hydroxyl proton (δ 9.2–9.8 ppm) .

2D NMR (HSQC/HMBC) : Correlate the hydroxyl proton with adjacent carbons (C-4 and C-3′) to confirm connectivity .

X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as done for analogs like ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate .

Example Data Conflict : Aromatic protons may show unexpected multiplicity due to hydrogen bonding; compare with computed NMR (DFT/B3LYP/6-311+G(d,p)) .

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign methyl groups (δ 1.2–1.4 ppm), ethoxyethyl protons (δ 3.4–4.3 ppm), and quinoline ring carbons (δ 110–160 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Common Pitfalls : Overlapping signals in the 1.5–2.5 ppm region (hexahydroquinoline ring protons) require DEPT-135 for differentiation .

Advanced: How to design SAR studies targeting the 3-hydroxyphenyl group’s role in bioactivity?

Answer:

Analog Synthesis : Replace the 3-hydroxyphenyl group with 4-hydroxyphenyl, 3-methoxyphenyl, or halogenated variants .

Biological Assays :

- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates .

- Antioxidant Activity : Measure DPPH/ABTS radical scavenging; compare IC₅₀ values .

Computational Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 PDB: 5KIR). The 3-hydroxy group often forms hydrogen bonds with Arg120 or Tyr355 .

Q. Table 1: Bioactivity of Structural Analogs

| Substituent | COX-2 IC₅₀ (µM) | DPPH Scavenging (%) |

|---|---|---|

| 3-Hydroxyphenyl | 12.4 ± 1.2 | 78.5 ± 3.1 |

| 4-Methoxyphenyl | 28.9 ± 2.1 | 45.2 ± 2.8 |

| 3-Chlorophenyl | >50 | 22.1 ± 1.9 |

Basic: What solvent systems optimize crystallization for X-ray analysis?

Answer:

Q. Critical Parameters :

- Avoid hygroscopic solvents (e.g., DMSO) to prevent lattice defects.

- Add 5% glycerol as a cryoprotectant during data collection .

Advanced: How to address low yields in the final cyclization step?

Answer:

Root Causes :

- Steric Hindrance : The 2-methyl and ethoxyethyl groups may impede ring closure.

- Side Reactions : Knoevenagel condensation competes with cyclization.

Q. Solutions :

Microwave Synthesis : Reduce reaction time (15–20 min at 120°C) to minimize side products .

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids ([BMIM]BF₄) to lower activation energy .

Flow Chemistry : Continuous reactors improve mixing and heat transfer, enhancing yield by 15–20% .

Basic: What are the compound’s key physicochemical properties?

Answer:

- LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity.

- Solubility : <0.1 mg/mL in water; use DMSO for biological assays .

- Melting Point : Analog data suggest 168–172°C (decomposition may occur above 180°C) .

Stability : Store at −20°C under argon; sensitive to light and humidity due to the phenolic –OH group .

Advanced: How to computationally model the compound’s tautomeric equilibrium?

Answer:

DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to compare enol-keto tautomers.

Energy Comparison : The keto form is typically more stable by 5–8 kcal/mol in hexahydroquinoline derivatives .

NBO Analysis : Evaluate hydrogen-bond stabilization in the enol form using Natural Bond Orbital theory .

Software Tools : GaussView for visualization; VMD for molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.